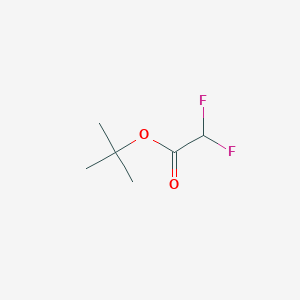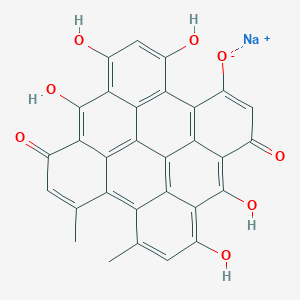
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid, or 4-FHPPA for short, is a fluorinated picolinic acid derivative that has been studied for its potential applications in scientific research. 4-FHPPA has a wide variety of applications, ranging from its use as a fluorescent label in biochemical assays to its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 4-FHPPA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation, and by inhibiting the production of these molecules, 4-FHPPA may be able to reduce inflammation. Additionally, 4-FHPPA may also act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-FHPPA may be able to induce the expression of genes involved in apoptosis, or programmed cell death, which may explain its anti-cancer properties.
Biochemical and Physiological Effects
4-FHPPA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-FHPPA is able to inhibit the production of prostaglandins, which in turn reduces inflammation. Additionally, 4-FHPPA has been found to inhibit the activity of HDAC, which can lead to the induction of apoptosis in cancer cells. In vivo studies have demonstrated that 4-FHPPA is able to reduce inflammation in mouse models of colitis, and that it is able to reduce tumor growth in mouse models of prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-FHPPA has a number of advantages and limitations for lab experiments. One advantage of 4-FHPPA is that it is relatively easy to synthesize and use in a variety of assays. Additionally, 4-FHPPA is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of 4-FHPPA in lab experiments. For example, it has been found to be toxic at high concentrations, and it can be difficult to accurately measure its concentration in solution.
Direcciones Futuras
There are a number of potential future directions for the use of 4-FHPPA. One potential application is its use as an imaging agent, as its fluorescent properties make it an ideal candidate for imaging applications. Additionally, 4-FHPPA could be explored further for its potential use as a therapeutic agent, as its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of various diseases. Additionally, further research could be done to better understand the mechanism of action of 4-FHPPA, as this could lead to the development of more effective therapeutic agents. Finally, 4-FHPPA could also be explored as a potential biomarker, as its fluorescent properties make it an ideal candidate for the detection of various diseases.
Métodos De Síntesis
The synthesis of 4-FHPPA is relatively straightforward and can be achieved via the reaction of 4-fluoro-2-hydroxyphenylacetic acid and picolinic acid. The reaction is carried out in aqueous solution, and the resulting product is a white crystalline powder with a melting point of approximately 125°C. The reaction can be carried out in a variety of solvents, including dimethyl sulfoxide, dimethylformamide, and acetonitrile.
Aplicaciones Científicas De Investigación
4-FHPPA has a wide variety of applications in scientific research. It has been used as a fluorescent label in biochemical assays, such as in the detection of DNA and protein targets. It has also been used as a fluorescent dye for imaging applications, such as in cell culture and in vivo imaging. Additionally, 4-FHPPA has been investigated for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-2-9(11(15)6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKDQUVQLUWWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)




